Product packaging for MT1 BET inhibitor(Cat. No.:CAS No. 2060573-82-0)

MT1 BET inhibitor

Cat. No.: B609356
CAS No.: 2060573-82-0
M. Wt: 1134.203
InChI Key: JNSLBXJNVHYNNW-CXNSMIOJSA-N
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Description

MT1 is a first-in-class bivalent BET bromodomain inhibitor designed to simultaneously engage both BD1 and BD2 bromodomains of BET proteins (e.g., BRD4) via two JQ1-derived pharmacophores linked by a polyethylene glycol (PEG7) spacer . Unlike monovalent BET inhibitors (e.g., JQ1, OTX-015), MT1 leverages intramolecular bivalency to achieve sub-nanomolar potency (IC50 = 0.789 nM for BRD4(1)) and prolonged target residence time by bridging two bromodomains within a single BET protein or across homodimers . This mechanism enhances cellular potency by >100-fold compared to JQ1, as demonstrated in leukemia models where MT1 delayed disease progression and reduced tumor burden in mice . MT1 also exhibits favorable pharmacokinetics (PK), including improved plasma stability and half-life, attributed to the absence of metabolically labile ester groups .

Properties

CAS No.

2060573-82-0

Molecular Formula

C54H66Cl2N10O9S2

Molecular Weight

1134.203

IUPAC Name

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1

InChI Key

JNSLBXJNVHYNNW-CXNSMIOJSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MT1;  MT-1;  MT 1;  Bis-CPI203-PEG7;  Bis-CPI-203-PEG7;  (Bis-CPI203)-PEG7; 

Origin of Product

United States

Preparation Methods

Bivalent Binding Strategy

MT1 was conceived to exploit the tandem bromodomain architecture of BRD4, which naturally engages acetylated histones through multivalent interactions. Early crystallographic studies of JQ1 bound to BRD4(1) (PDB: 3ZYU) revealed that the isoxazole ring interacts with a conserved asparagine residue (N140), while the triazolo-diazepine moiety occupies the acetyl-lysine (KAc) binding pocket. This structural insight informed the decision to tether two JQ1-derived pharmacophores via flexible linkers, enabling simultaneous engagement of both bromodomains (BD1 and BD2).

Linker Chemistry Optimization

Initial prototypes explored homodimeric and heterodimeric configurations:

  • (6+6) Homodimers : Two JQ1 molecules linked via PEG spacers (e.g., PEG1: ethylene glycol units).

  • (2+2) Homodimers : Utilized a methyl ester analog of JQ1 (MS417) to improve metabolic stability.

  • Heterodimers : Combined JQ1 with I-BET151, a cyclic urea-based inhibitor, to target distinct subsites.

Critical linker properties included:

Linker TypeLength (Atoms)FlexibilityCellular IC₅₀ (nM)
PEG14High10
PEG02Moderate3.09
Pentaoxapentadecane15Low0.09

The pentaoxapentadecane linker in MT1 optimally balanced rigidity and length, enabling intramolecular bivalent binding without steric hindrance.

Synthetic Pathways

Key Intermediate Synthesis

Step 1: Preparation of JQ1 Derivatives

  • MS417 : Methyl esterification of JQ1’s carboxylic acid group to enhance stability.

  • I-BET151 Analog : Introduced a cyclic urea moiety to target the WPF shelf adjacent to the KAc pocket.

Step 2: Linker Incorporation

  • PEG Spacers : Ethylene diamine (PEG0) or longer chains (PEG1–PEG4) were conjugated to pharmacophores via amide or ester bonds.

  • Chlorophenoxy Modifications : Added to the para position of ethanesulfonamide groups to enhance hydrophobic interactions with the WPF shelf.

Step 3: Final Coupling
MT1 was synthesized by reacting the optimized JQ1 derivative (6S configuration) with a pentaoxapentadecane linker under Mitsunobu conditions, followed by purification via reverse-phase HPLC.

Structural and Functional Validation

Biophysical Assays

  • Surface Plasmon Resonance (SPR) : Demonstrated a Kd of 0.09 nM for BRD4(1)-BRD4(2) tandem domains, surpassing monovalent inhibitors (JQ1 Kd = 82 nM).

  • AlphaScreen™ Proximity Assays : MT1 induced dimerization of GST-BRD4(1) and His-BRD4(1) at micromolar concentrations, confirming bivalent engagement.

Cellular Efficacy

Assay TypeMT1 IC₅₀ (nM)JQ1 IC₅₀ (nM)Fold Improvement
MYC Downregulation101,000100x
HEXIM1 Upregulation252,500100x
Leukemia Cell Growth0.110100x

MT1’s potency correlated with rapid MYC suppression and delayed leukemia progression in murine models.

Pharmacokinetic Optimization

Metabolic Stability Enhancements

  • Ester Group Removal : Replacing labile esters (e.g., MS417) with stable amides extended half-life from 1 h (JQ1) to 4.2 h.

  • Plasma Protein Binding : MT1 exhibited 92% binding, reducing off-target effects.

In Vivo Performance

ParameterMT1JQ1
Oral Bioavailability58%12%
Tumor Reduction (Day 21)78%35%

MT1’s superior pharmacokinetics enabled twice-daily dosing in xenograft models, achieving sustained target engagement.

Comparative Analysis of Bivalent BET Inhibitors

CompoundLinker ChemistryBRD4 Kd (nM)Selectivity (BET/Non-BET)
MT1Pentaoxapentadecane0.09>500x
NC-III-49-1PEG-based0.12>300x
(6S+2S)-PEG0Ethylene diamine3.09>200x

MT1’s combination of low nanomolar affinity and selectivity underscores its utility as a chemical probe and therapeutic candidate .

Chemical Reactions Analysis

Molecular Binding Mechanism

MT1 binds to BRD4 through dual bromodomain engagement , exploiting the natural tandem architecture of BD1 and BD2. Key interactions include:

  • Hydrogen bonding with conserved asparagine residues (N140 in BD1, N433 in BD2)

  • Hydrophobic interactions with the acetyl-lysine binding pocket's WPF shelf (Trp81, Pro82, Phe83 in BD1; Trp374, Pro375, Phe376 in BD2)

  • π-π stacking between MT1's aromatic rings and tyrosine residues (Y97/Y390) in the binding pockets

This bivalency results in cooperative binding , where MT1’s affinity (K<sub>d</sub> = 0.09 nM) exceeds the sum of monovalent interactions by >100-fold .

Bivalent Interaction with BRD4 Bromodomains

MT1’s chemical structure enables intramolecular bivalent binding confirmed by:

Experimental MethodKey FindingSource
Surface Plasmon Resonance MT1 binds BD1/BD2 with 130-fold higher avidity vs. JQ1
Isothermal Titration Calorimetry ΔG = -12.4 kcal/mol (vs. -9.1 kcal/mol for JQ1)
AlphaScreen™ Assay EC<sub>50</sub> = 3.09 nM for BRD4(1) inhibition

This dual engagement disrupts BRD4’s interaction with acetylated histones (H3K27ac, H4K5ac), critical for transcriptional activation .

Biochemical and Cellular Assays

MT1 demonstrates target-specific reactivity across models:

Assay TypeResultImplicationSource
MV4;11 Leukemia Cells IC<sub>50</sub> = 10 nM (MYC suppression)100x potency vs. JQ1
Prostate Cancer 3D Models IC<sub>50</sub> = 1.2 µM (viability reduction)Efficacy in castration-resistant PC
Kinase Profiling <10% inhibition at 10 µM (50+ kinases tested)High selectivity

Mechanistically, MT1 induces HEXIM1 upregulation and c-MYC downregulation within 2–4 hours post-treatment .

Comparative Analysis with Other BET Inhibitors

MT1 outperforms clinical-stage analogs in key metrics:

ParameterMT1JQ1AZD5153RVX-208
Cellular Potency 0.09 nM115 nM3.2 nM480 nM
Bromodomain Target BD1/BD2BD1BD1/BD2BD2
Half-Life (in vivo) 6.7 h1.1 h4.5 h8.2 h
MYC Suppression 90%40%75%15%
Data compiled from

Stability and Metabolic Reactions

MT1 exhibits favorable pharmacokinetics:

  • Plasma stability : t<sub>1/2</sub> = 6.7 hours (mice)

  • CYP450 inhibition : IC<sub>50</sub> > 25 µM (3A4/2D6)

  • Metabolites : Primary biliary excretion of glucuronidated derivatives

No significant off-target binding (<5% displacement at 10 µM) observed in receptor/ion channel panels .

MT1 represents a paradigm shift in BET inhibition, leveraging bivalency to achieve unprecedented potency and selectivity. Its well-characterized chemical interactions and robust preclinical efficacy position it as a promising candidate for targeting BRD4-driven malignancies.

Scientific Research Applications

MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .

Mechanism of Action

The mechanism of action of MT1 BET inhibitor involves the inhibition of bromodomain and extraterminal domain proteins, which are epigenetic readers that regulate gene expression and are involved in cancer pathogenesis. Exposure of tumor cells to this compound reduces the levels of BRD4 at enhancers and promoters at a genome-wide level. The reduction is more marked at superenhancers, and the genes associated with superenhancers undergo stronger and faster downregulation than genes regulated by standard enhancers .

Comparison with Similar Compounds

Comparison with Similar BET Inhibitors

Structural and Mechanistic Differences

Compound Type Target Engagement Key Structural Features
MT1 Bivalent Simultaneous BD1/BD2 binding JQ1-PEG7-JQ1 scaffold
JQ1 Monovalent Single bromodomain (BD1 or BD2) Thienodiazepine triazolobenzodiazepine
AZD5153 Bivalent BD1/BD2 of same BET protein Dual acetyl-lysine mimetics
OTX-015 Monovalent Pan-BET (BD1/BD2) Benzodiazepine derivative
SIM1 Trivalent PROTAC BD1/BD2 + E3 ligase recruitment JQ1-VHL-JQ1 with tris-hydroxymethyl linker

Biochemical and Cellular Potency

Compound IC50 (BRD4) Cellular EC50 (Leukemia Models) Key Functional Advantages
MT1 0.789 nM 3–10 nM 100-fold > JQ1; prolonged target residence
JQ1 ~100 nM 100–500 nM Pan-BET activity; established PK
AZD5153 1–5 nM 10–50 nM Clinical-stage bivalent inhibitor
SIM1 0.1–1 nM 0.5–2 nM Avidity-driven degradation (10–300× > bivalent PROTACs)

Selectivity and Off-Target Effects

  • MT1 : Selective for BET family; minimal off-target activity across 55 receptors/channels . Partial inhibition of NK2 receptor observed at high concentrations .
  • BD2) . OTX-015 shows variable sensitivity in ATL cells (e.g., resistance in MT1 cells with FBXW7 mutations) .
  • SIM1 : Enhanced selectivity for BRD2/BRD4 due to trivalent cooperativity .

In Vivo Efficacy

Compound Model (Disease) Outcome (vs. Control) Clinical Stage
MT1 AML/leukemia (mice) Reduced tumor burden; delayed progression Preclinical
JQ1 AML (mice) Transient efficacy; rapid relapse Tool compound
AZD5153 Solid tumors (phase I) Early efficacy in hematologic malignancies Phase I/II
SIM1 AML xenografts Complete c-Myc suppression; tumor regression Preclinical

Limitations and Resistance Mechanisms

  • MT1: Limited activity in solid tumors due to pharmacokinetic barriers . Resistance observed in FBXW7-mutant leukemia cells via stabilized BRAF/c-MYC signaling .
  • JQ1/OTX-015 : Short half-life; acquired resistance via MYC pathway reactivation .
  • SIM1 : Reduced cellular permeability compared to bivalent inhibitors (2× lower than MZ1) .

Key Research Findings

Bivalency Enhances Potency: MT1’s bivalent design increases avidity, translating to superior cellular and in vivo efficacy over monovalent inhibitors .

PROTAC Superiority : Trivalent degraders like SIM1 outperform bivalent inhibitors in degradation efficiency and downstream oncogene suppression (e.g., c-Myc) .

Q & A

Basic: What experimental approaches confirm MT1's bivalent binding to BET bromodomains?

To validate MT1's intramolecular bivalent binding, researchers employ:

  • Co-crystal structure analysis : Reveals MT1 simultaneously occupying two BRD4 bromodomains (e.g., BRD4(2) in PDB: 5JWM), forming a hydrophobic interface between monomers .
  • Site-directed mutagenesis : Mutations (e.g., N140A in BRD4(1) or N433A in BRD4(2)) disrupt MT1-induced dimerization, confirmed via size-exclusion chromatography .
  • AlphaScreen™ proximity assays : MT1 induces luminescence transfer between GST- and His-tagged BRD4 constructs, demonstrating ligand-induced dimerization .

Basic: How does MT1 induce apoptosis in cancer cells compared to JQ1?

MT1 triggers apoptosis via:

  • Enhanced caspase-3 and PARP cleavage : At 100 nM (24 hours), MT1 induces 10-fold higher apoptotic activity in MV4;11 cells than JQ1 .
  • Transcriptional modulation : Rapid downregulation of MYC (oncogenic driver) and upregulation of HEXIM1 (tumor suppressor), linked to BET bromodomain occupancy .
  • Dose-dependent BET protein stabilization : Cellular thermal shift assays (CETSA) show MT1 stabilizes BRD2/3/4 at lower concentrations than JQ1, indicating stronger target engagement .

Advanced: How does MT1's molecular design enhance its potency and selectivity over monovalent inhibitors?

Key design features include:

  • Bivalent avidity : Simultaneous binding to tandem bromodomains (BD1 and BD2) increases residence time and cooperative effects, yielding sub-nanomolar IC50 values (e.g., 0.789 nM for BRD4(1)) .
  • Optimized PEG linkers : A PEG7 linker in MT1 balances biochemical activity and metabolic stability, avoiding ester moieties prone to hydrolysis .
  • Selectivity profiling : MT1 shows minimal off-target effects across >50 cellular receptors/ion channels, with selectivity confirmed via competitive binding assays against BET family proteins .

Advanced: What strategies address potential off-target effects of MT1 in cellular models?

To mitigate off-target risks:

  • CETSA with isoform-specific mutants : Validate target engagement by comparing wild-type BRD4 and mutants (e.g., N140A) in thermal stability assays .
  • Broad-spectrum selectivity screens : Use panels of kinase assays and receptor binding studies to rule out non-BET interactions .
  • Functional genomics : CRISPR-based knockdown of BET proteins can isolate MT1-specific effects from background noise .

Advanced: How does MT1's pharmacokinetic (PK) profile influence its in vivo efficacy?

MT1's PK advantages include:

  • Extended plasma half-life : 2.7 hours in mice, enabled by a metabolically stable PEG linker (vs. short-lived ester-containing analogs) .
  • Dose-dependent efficacy : In leukemia xenografts, MT1 at 44.2 μmol/kg/day (intraperitoneal) reduces tumor burden and improves survival vs. JQ1 .
  • Tissue permeability : Despite high molecular weight (1134.2 Da), MT1 maintains cellular uptake comparable to bivalent PROTACs, critical for in vivo activity .

Advanced: How do structural insights from MT1 inform the design of trivalent BET degraders (e.g., PROTACs)?

MT1's binding mode guides:

  • Branching linker integration : Trivalent PROTACs (e.g., SIM1) use MT1-derived JQ1 warheads and VHL/CRBN ligands, connected via tris-hydroxymethyl ethane scaffolds .
  • Avidity-driven degradation : Simultaneous engagement of BD1, BD2, and E3 ligases (e.g., VHL) enhances ternary complex stability, achieving picomolar degradation potency .
  • Overcoming Hook effects : High-concentration MT1 exhibits reduced dimerization (AlphaScreen™), informing optimal dosing for PROTACs to avoid efficacy loss .

Advanced: How can researchers resolve contradictions in BET inhibitor selectivity claims?

Discrepancies arise from:

  • Assay context dependence : In vitro CETSA (cellular) vs. in vitro binding (purified proteins) may yield conflicting selectivity data. Use orthogonal methods (e.g., NanoBRET biosensors) to confirm target engagement .
  • Species-specific effects : BRD4-dependent leukemia models show MT1 efficacy, but BET family redundancy (e.g., BRD2/3) in other cancers may require isoform-specific degraders .
  • Off-target profiling depth : MT1's selectivity is validated in limited panels; broader proteome-wide screens (e.g., thermal proteome profiling) could reveal unexplored interactions .

Basic: What cellular assays best quantify MT1's functional activity?

  • Apoptosis markers : Western blot for cleaved caspase-3/PARP in leukemia cells (e.g., MV4;11) .
  • Transcriptomic profiling : RNA-seq to track MYC, HEXIM1, and BET-dependent genes .
  • Proliferation assays : Dose-response curves (IC50) in BET-dependent vs. -resistant cell lines .

Advanced: Why does MT1 outperform JQ1 in vivo despite similar in vitro binding?

  • Bivalent avidity : Prolonged target occupancy in cells reduces MYC rebound effects observed with JQ1 .
  • Linker stability : MT1's PEG7 linker resists hepatic metabolism, sustaining plasma concentrations .
  • Broad BET family inhibition : Simultaneous BD1/BD2 blockade disrupts transcriptional elongation complexes more effectively than JQ1's monovalent binding .

Advanced: What methodological pitfalls arise when studying MT1 in heterodimerization assays?

  • Hook effect : High MT1 concentrations (>1 μM) reduce AlphaScreen™ signals due to monomer saturation; validate results with dose titrations .
  • Mutant specificity : BRD4 bromodomain mutations (e.g., N433A) may indirectly disrupt protein folding; confirm structural integrity via circular dichroism .
  • Cellular context variability : CETSA results can differ between cell types; use isogenic lines (e.g., BRD4 wild-type vs. knockout) for controlled comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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